molecular formula C10H15N4O13P3 B102482 2'-Deoxyinosine triphosphate CAS No. 16595-02-1

2'-Deoxyinosine triphosphate

カタログ番号: B102482
CAS番号: 16595-02-1
分子量: 492.17 g/mol
InChIキー: UFJPAQSLHAGEBL-RRKCRQDMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-Deoxyinosine triphosphate (dITP) is a non-canonical deoxyribonucleotide formed primarily through the deamination of deoxyadenosine triphosphate (dATP). Its structure comprises hypoxanthine (a deaminated adenine analog) linked to a deoxyribose sugar and three phosphate groups. dITP is generated either spontaneously via hydrolytic/nitrosative deamination of dATP in the nucleotide pool or enzymatically during DNA replication . In DNA, inosine (the nucleobase of dITP) pairs preferentially with cytosine instead of thymine, leading to A→G transition mutations if unrepaired . Cellular dITP levels are tightly regulated by enzymes like inosine triphosphate pyrophosphatase (ITPase), which hydrolyzes dITP to prevent its incorporation into DNA .

生物活性

2'-Deoxyinosine triphosphate (dITP) is a nucleotide analogue that plays a significant role in various biological processes, particularly in DNA synthesis and cellular metabolism. This article delves into the biological activity of dITP, exploring its mechanisms of action, applications in molecular biology, and implications in disease contexts, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12N4O13P3
  • Molar Mass : Approximately 558.11 g/mol

The compound features an inosine base, which differentiates it from other deoxynucleoside triphosphates (dNTPs) like dATP, dGTP, and dCTP. Its unique base pairing properties can influence the fidelity of DNA replication, making it a critical subject of study in molecular biology.

Substrate for DNA Polymerases

dITP serves as a substrate for DNA polymerases during DNA replication. The incorporation of dITP into DNA can lead to mutations due to its ability to pair with cytosine instead of adenine. This misincorporation may result in genetic variability and has been studied extensively for its implications in mutagenesis:

  • Incorporation Efficiency : Studies show that dITP can be efficiently incorporated by various DNA polymerases, including E. coli DNA Polymerase I, where it substitutes for dATP under specific conditions .
  • Fidelity Impact : The presence of dITP can compromise the fidelity of DNA synthesis, potentially leading to genetic instability .

Role in Cellular Metabolism

dITP is not only involved in DNA synthesis but also plays roles in cellular signaling and metabolism. It has been shown to affect pathways such as apoptosis and tumorigenesis:

  • Thymidine Phosphorylase Modulation : In studies involving colorectal cancer cell lines, dITP enhanced the cytotoxic effects of 5-fluorouracil (FUra), increasing sensitivity to the drug significantly . This suggests that dITP may modulate drug metabolism and enhance therapeutic efficacy.
  • Apoptosis Induction : The combination of dITP with FUra was found to increase apoptosis rates in certain cancer cell lines, indicating its potential as an adjunctive treatment in chemotherapy .

Case Studies and Experimental Evidence

  • Antitumor Activity Enhancement :
    • A study demonstrated that combining dITP with FUra increased the sensitivity of resistant colorectal cancer cell lines by up to 700 times compared to FUra alone. This effect was attributed to enhanced thymidylate synthase inhibition and increased incorporation of fluorouridine metabolites into DNA .
  • DNA Stability and Growth Suppression :
    • Research on ITPA-deficient cells indicated that accumulation of dITP could lead to growth suppression and DNA instability, highlighting the importance of hydrolytic enzymes in maintaining nucleotide pool integrity .
  • Multi-Omics Approaches :
    • In metabolic profiling studies related to polycystic ovary syndrome (PCOS), dITP was identified as a candidate metabolite with potential diagnostic value due to its altered levels in affected individuals .

Comparative Analysis with Other Nucleotides

The following table summarizes key characteristics of this compound compared to other common deoxynucleoside triphosphates:

Compound NameBaseUnique Properties
2'-Deoxyinosine-5'-triphosphateInosineUnique base pairing properties affecting fidelity
2'-Deoxyadenosine-5'-triphosphateAdenosineKey player in energy transfer (ATP)
2'-Deoxyguanosine-5'-triphosphateGuanosineInvolved in signaling pathways
2'-Deoxycytidine-5'-triphosphateCytidineEssential for RNA synthesis

科学的研究の応用

Structural Overview

  • Molecular Formula : C10H15N4O13P3
  • Molar Mass : Approximately 558.11 g/mol
  • Key Features :
    • Acts as a substrate for DNA polymerases.
    • Enhances solubility and stability in aqueous solutions due to its trisodium salt form.

Key Applications

  • Polymerase Chain Reaction (PCR)
    • dITP is utilized in PCR to amplify DNA sequences. Its incorporation allows researchers to study the effects of alternative nucleotides on the fidelity of DNA synthesis .
  • Translesion Synthesis
    • It serves as a tool for investigating translesion DNA synthesis, where DNA polymerases synthesize DNA past damaged bases. dITP can help elucidate the mechanisms behind mutagenesis and fidelity during replication .
  • Aptamer Development
    • dITP is employed in the synthesis of aptamers—short, single-stranded RNA or DNA molecules that bind to specific targets with high affinity. The unique base pairing properties of inosine enhance the binding characteristics of these molecules .
  • Epigenetics and DNA Damage Studies
    • Research has shown that dITP can be involved in studies related to epigenetic modifications and DNA damage responses, providing insights into cellular metabolism and repair mechanisms .
  • In Vitro Transcription
    • It is used in in vitro transcription reactions to generate RNA from a DNA template, which is crucial for various applications in molecular biology, including RNA interference and gene expression studies .

Fidelity of DNA Polymerases

A study investigated the incorporation of dITP into DNA strands by various DNA polymerases. The results indicated that the presence of dITP significantly affected the error rates during replication, providing insights into the mechanisms of mutagenesis .

Inosine Levels in Inflammation Models

Research on mouse models demonstrated increased levels of inosine during inflammatory responses. This study highlighted the potential role of dITP as a metabolite influencing cellular responses to oxidative stress and inflammation .

Comparative Data Table

Compound NameBaseUnique Properties
2'-Deoxyinosine-5'-triphosphate InosineUnique base pairing properties affecting fidelity
2'-Deoxyadenosine-5'-triphosphateAdenosineKey player in energy transfer (ATP)
2'-Deoxyguanosine-5'-triphosphateGuanosineInvolved in signaling pathways
2'-Deoxycytidine-5'-triphosphateCytidineEssential for RNA synthesis

Q & A

Basic Research Questions

Q. How can dITP improve PCR amplification of G-rich sequences?

dITP destabilizes GC-rich secondary structures by replacing dGTP, enhancing polymerase processivity. Use 0.5–1 mM dITP in PCR mixes with Taq or Therminator DNA polymerase to reduce nonspecific hybridization and improve yield .

Q. What are optimal storage conditions for dITP to maintain stability?

Store dITP as a 100 mM solution (pH 7.0) at −20°C in anhydrous conditions. Avoid freeze-thaw cycles, as hygroscopic properties may degrade triphosphate integrity .

Q. How does dITP incorporation efficiency compare to canonical nucleotides in enzymatic synthesis?

dITP is incorporated with ~70% efficiency relative to dGTP by Therminator DNA polymerase, but kinetics vary with sequence context. Use pre-steady-state kinetic assays (e.g., quench-flow) to quantify misincorporation rates in AT-rich vs. GC-rich templates .

Advanced Research Questions

Q. How can dITP enhance mutation detection limits in cancer gene panels?

In fast-TT-COLD-PCR, replace dGTP/dATP with dITP/dDTP to preferentially amplify Tm-increasing mutations (e.g., KRAS G12D). This enriches low-abundance mutations (0.01–0.1%) in multiplex reactions, improving sensitivity for Ion-Torrent sequencing .

Q. What mechanisms prevent dITP accumulation in cellular nucleotide pools?

Inosine triphosphate pyrophosphatase (ITPA) hydrolyzes dITP to dIMP, averting genomic incorporation. Validate via ITPA-knockout models and quantify dITP/dIMP ratios using LC-MS (LOQ: 0.1 pmol/mg protein) .

Q. Can modified dITP analogs be used for site-specific DNA labeling?

2-substituted dITP derivatives (e.g., 2-vinyl-dITP) act as substrates for Therminator polymerase, enabling minor-groove modifications. Post-synthesis, reactive groups (e.g., formyl) facilitate crosslinking with peptides via oxime ligation .

Q. How does dITP influence translesion synthesis (TLS) across damaged DNA?

TLS polymerases (e.g., Pol η) incorporate dITP opposite 8-oxo-dG at rates 10× higher than dATP. Use single-nucleotide insertion assays with γ-³²P-labeled dITP to quantify bypass efficiency .

Q. Methodological Considerations

Application Protocol Key Parameters References
Mutation enrichmentCOLD-PCR with dITP/dDTP, 40 cycles (denaturation: 85°C for 30 sec)Mutation detection limit: 0.01% (Ion-Torrent)
Nucleotide pool analysisLC-MS/MS with isotope-labeled dITP internal standardsColumn: C18, 2.1 × 150 mm; LOQ: 0.1 nM
Modified DNA synthesis2-vinyl-dITP + Therminator polymerase, 72°C for 1 hr in Mg²⁺-free bufferIncorporation efficiency: ~60% (HPLC)

Q. Contradictions and Resolutions

  • dITP compatibility with polymerases : While Taq tolerates dITP (20–30% efficiency), high-fidelity enzymes (e.g., Phusion) show inhibition. Pre-screen polymerases using SYBR Green-based real-time PCR .
  • ITPA specificity : Human ITPA hydrolyzes dITP/dXTP but not dATP. Confirm substrate specificity via ITPA activity assays (e.g., malachite green phosphate detection) .

類似化合物との比較

Comparison with Structurally Similar Compounds

dITP shares structural and functional similarities with canonical and non-canonical nucleotides. Below is a detailed comparison:

Table 1: Comparative Analysis of dITP and Related Nucleotides

Compound Structure/Origin Base Pairing Repair Mechanisms Biological Impact Applications/Notes
dITP Hypoxanthine + deoxyribose + triphosphate Inosine pairs with cytosine ITPase hydrolysis; AER pathway A→G mutations; linked to cancer and PCOS biomarkers Used in COLD-PCR for mutation enrichment ; resolves G-compression in sequencing
dATP Adenine + deoxyribose + triphosphate Adenine pairs with thymine Proofreading by DNA polymerases Canonical nucleotide; essential for replication N/A
dGTP Guanine + deoxyribose + triphosphate Guanine pairs with cytosine Proofreading; MMR pathway Canonical nucleotide; misincorporation leads to G→T transversions Replaced by dITP in mutation-enrichment techniques
dUTP Uracil + deoxyribose + triphosphate Uracil pairs with adenine dUTPase hydrolysis; BER by UDG Uracil in DNA causes replication errors; associated with genome instability Used to study DNA repair mechanisms
dXTP Xanthine + deoxyribose + triphosphate Xanthine pairs with cytosine ITPase hydrolysis Mutagenic if incorporated; less common than dITP Studied in bacterial nucleotide pool regulation
Cordycepin TP 3'-deoxyadenosine analog Binds irregularly Metabolic conversion to active forms Anti-inflammatory; inhibits RNA synthesis Demonstrates metabolic rescue pathways for nucleotide analogs

Key Differences and Research Findings

Mutagenic Potential: dITP is more mutagenic than dUTP due to its stable pairing with cytosine, which evades proofreading mechanisms. In contrast, uracil in DNA (from dUTP) is rapidly excised by uracil DNA glycosylase (UDG) . DNA polymerase η (polη) incorporates dITP opposite cytosine and thymine with reduced fidelity, contributing to error-prone replication .

Enzymatic Regulation: ITPase-deficient cells (e.g., E. coli ΔrdgB) accumulate dITP, leading to genomic instability .

Repair Pathways: dITP in DNA is repaired via the Alternative Excision Repair (AER) pathway initiated by endonuclease V (EndoV), which cleaves DNA at inosine sites. This contrasts with BER/NER pathways for uracil or bulky lesions .

Biotechnological Applications: dITP replaces dGTP/dATP in COLD-PCR to enrich for mutations by altering DNA melting temperatures . In sequencing, dITP mitigates G-compression artifacts by reducing secondary structures in GC-rich regions .

Biomarker Potential: Elevated dITP levels correlate with polycystic ovary syndrome (PCOS), showing an AUC of 0.891 in ROC analyses, outperforming other metabolites .

特性

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJPAQSLHAGEBL-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95648-77-4 (tri-hydrochloride salt)
Record name 2'-Deoxyinosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10168049
Record name 2'-Deoxyinosine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Deoxyinosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16595-02-1
Record name dITP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16595-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxyinosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxyinosine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Deoxyinosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 85188251
2'-Deoxyinosine triphosphate
CID 85188251
2'-Deoxyinosine triphosphate
CID 85188251
2'-Deoxyinosine triphosphate
CID 85188251
2'-Deoxyinosine triphosphate
CID 85188251
2'-Deoxyinosine triphosphate
CID 85188251
2'-Deoxyinosine triphosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。